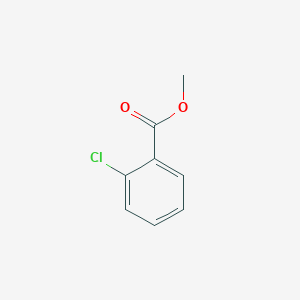

Methyl 2-chlorobenzoate

描述

Significance in Modern Organic Synthesis and Medicinal Chemistry

Methyl 2-chlorobenzoate (B514982) serves as a crucial intermediate and building block in the synthesis of a wide array of organic compounds. guidechem.comontosight.ai Its utility spans the production of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aicphi-online.com The reactivity of the compound, characterized by a benzene (B151609) ring substituted with a chloro group and an ester group, makes it a valuable starting reagent for creating more complex molecules. ontosight.ai

In the realm of organic synthesis, methyl 2-chlorobenzoate is employed in the creation of various quinazolinone derivatives and was a starting material for synthesizing 2-chlorobenzohydrazide (B188563). chemicalbook.com Quinazolinones are noteworthy for their presence in natural products and their importance in medicinal chemistry. nih.gov The compound's structure also allows it to be a precursor for benzophenone-6 and benzotriazole (B28993) UV stabilizers. fengchengroup.com Furthermore, its reduction with sodium borohydride (B1222165) in diglyme (B29089) yields 2-chlorobenzyl alcohol, another useful chemical intermediate. chemicalbook.com

The applications of this compound extend significantly into medicinal chemistry, where it is used in research pertaining to drug development. ontosight.ai The core structure of this compound is a component of more complex molecules that are investigated for a range of biological activities. For instance, a derivative, methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, has been identified as a synthetic organic molecule with potential pharmaceutical applications due to its intricate structure featuring ester, amide, and sulfonyl groups. ontosight.ai Such complex molecules are often designed for specific interactions with biological targets and may be explored for anticancer, anti-inflammatory, or antimicrobial properties. ontosight.ai

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H7ClO2 ontosight.aifengchengroup.com |

| Molecular Weight | 170.59 g/mol |

| Appearance | Colorless to pale yellow liquid or white to light yellow crystal powder ontosight.aichemicalbook.com |

| Boiling Point | Approximately 221-223°C to 227°C ontosight.aifengchengroup.com |

| Melting Point | Approximately -18°C to 34-36°C ontosight.aifengchengroup.com |

| Density | Approximately 1.191 to 1.280 g/mL at 25°C chemicalbook.comfengchengroup.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether ontosight.aifengchengroup.com |

Scope of Academic Inquiry for this compound Research

The academic interest in this compound is broad, focusing on its application in the development of novel synthetic methodologies and its use as a model substrate in reaction mechanism studies. Research has explored its synthesis through methods like the esterification of 2-chlorobenzoic acid with methanol (B129727), often using an acid catalyst. ontosight.aifengchengroup.com More advanced synthetic preparations have also been documented, such as a method involving an AgI/BiVO4 composite material under white light irradiation and another using a Au-Co composite particle catalyst. guidechem.com

A significant area of research involves the use of ortho-halogenated benzoates, like this compound, in palladium-catalyzed reactions. For example, researchers have developed a method to synthesize 1-isochromanone derivatives through a tandem Heck coupling/6-endo hydroacyloxylation cyclization between ortho-halogenated benzoates and unactivated alkenes. minstargroup.com This highlights the compound's role in constructing complex heterocyclic systems that are of interest in synthetic and medicinal chemistry. minstargroup.com

Furthermore, academic investigations delve into the synthesis of various substituted benzoates to create scaffolds for bioactive molecules. For example, methyl 2-amino-5-chlorobenzoate has been used to form tricyclic diazocinediones, which are privileged structures in drug development. nih.gov The reactivity of related compounds, such as methyl 2-amino-3-chlorobenzoate, is also of interest, with the amino group facilitating nucleophilic reactions and the chlorine atom acting as a leaving group in substitution reactions. cymitquimica.com The study of zinc(II) 2-chlorobenzoate complexes with bioactive ligands has also been a subject of research, revealing insights into their thermal decomposition and potential antimicrobial properties. researchgate.netcu.edu.eg

Table 2: Examples of Research Applications for this compound and its Derivatives

| Research Area | Specific Application | Reference Compound(s) |

| Synthetic Methodology | Palladium-catalyzed tandem Heck coupling/cyclization for the synthesis of 1-isochromanones. minstargroup.com | Ortho-halogenated benzoates minstargroup.com |

| Bioactive Molecule Design | Synthesis of tricyclic diazocinedione scaffolds. nih.gov | Methyl 2-amino-5-chlorobenzoate nih.gov |

| Coordination Chemistry | Synthesis and characterization of zinc(II) complexes with bioactive ligands. researchgate.netcu.edu.eg | Zinc(II) 2-chlorobenzoates researchgate.netcu.edu.eg |

| Materials Science | Use as a template molecule in molecular imprinting techniques. fengchengroup.com | This compound fengchengroup.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVRNIFMYIJXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044701 | |

| Record name | Methyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-96-8 | |

| Record name | Methyl 2-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 2-CHLOROBENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G344NES07R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 Chlorobenzoate

Esterification and Derivatization Strategies involving Methyl 2-Chlorobenzoate (B514982)

The synthesis and subsequent functionalization of methyl 2-chlorobenzoate are fundamental processes in organic chemistry. These strategies range from direct esterification to the creation of highly specialized derivatives.

Synthesis from 2-Chlorobenzoyl Chloride and Related Precursors

A primary and efficient method for preparing this compound is through the reaction of 2-chlorobenzoyl chloride with methanol (B129727). ontosight.aichemicalbook.com This acyl chloride serves as a highly reactive precursor, readily undergoing nucleophilic acyl substitution.

The utility of 2-chlorobenzoyl chloride extends to the synthesis of various ester derivatives. For instance, it can be reacted with propargyl alcohol in the presence of a nano basic catalyst (SBA-Pr-NH2) to produce prop-2-ynyl 2-chlorobenzoate. nih.gov This derivative can then be used in subsequent "click" reactions to create complex functionalized silsesquioxanes. nih.gov Similarly, 2-chlorobenzoyl chloride is a key reagent in O-acylation reactions with various hydroxylated compounds, such as 7-hydroxy-2H-chromen-2-one and 8-hydroxyquinolin-2(1H)-one, to yield functionalized chlorobenzoate esters. mdpi.comsemanticscholar.org In one documented procedure, 3-methylphenyl 2-chlorobenzoate was synthesized by reacting 2-chlorobenzoyl chloride with m-cresol (B1676322) in an aqueous sodium hydroxide (B78521) solution. oup.com

Catalytic Esterification Techniques with Acidic Catalysts

The direct esterification of 2-chlorobenzoic acid with methanol is a common and scalable method for producing this compound. ontosight.ai This reaction is typically catalyzed by an acid. While traditional inorganic acids like sulfuric acid can be used, they pose challenges related to recovery and waste generation. mdpi.com

To address these issues, research has focused on developing solid acid catalysts, which are recoverable and reusable. A notable example is the use of a zirconium-titanium (Zr/Ti) solid acid catalyst. mdpi.com This catalyst has demonstrated high activity in the esterification of various substituted benzoic acids, including 2-chlorobenzoic acid, with methanol. The direct condensation using such metallic Lewis acids without the need for other Bronsted acid co-catalysts represents a significant advancement in green chemistry. mdpi.com The efficiency of these catalysts is often attributed to their structural properties, such as a honeycomb-like structure in the case of the Zr/Ti catalyst, which enhances catalytic activity. mdpi.com

Table 1: Synthesis of Substituted Methyl Benzoates using a Zr/Ti Solid Acid Catalyst This table is generated based on data for various benzoic acids to illustrate the catalyst's applicability, as detailed in the source.

| Entry | Benzoic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzoic acid | Methyl benzoate (B1203000) | 93.4 |

| 2 | 2-Chlorobenzoic acid | This compound | 90.2 |

| 3 | 4-Chlorobenzoic acid | Methyl 4-chlorobenzoate | 91.5 |

| 4 | 4-Bromobenzoic acid | Methyl 4-bromobenzoate | 90.8 |

| 5 | 4-Nitrobenzoic acid | Methyl 4-nitrobenzoate | 88.7 |

Data sourced from a study on the catalytic synthesis of a series of methyl benzoates. mdpi.com

Formation of Functionalized this compound Derivatives

This compound is a versatile starting material for synthesizing a variety of functionalized derivatives. It is used as a reagent in the preparation of 2-chlorobenzohydrazide (B188563) and various quinazolinone derivatives. chemicalbook.com Furthermore, it can be employed in coupling reactions to form more complex structures. For example, the reaction between this compound and 4-bromotoluene (B49008) in the presence of a nickel chloride, triphenylphosphine, and zinc catalyst system can yield methyl 2-(4-methylphenyl)benzoate, although with low selectivity. googleapis.com Palladium-catalyzed tandem reactions involving ortho-halogenated benzoates, like methyl 2-bromobenzoate, with alkenes can produce functionalized 1-isochromanones. minstargroup.com

The ester group and chloro-substituent can also direct the synthesis of intricate heterocyclic systems. Research has shown the synthesis of complex chromeno-azirinyl and pyrano-oxazolone derivatives where a 2-chlorobenzoate moiety is incorporated into the final molecular structure. acs.org

Complex Reaction Mechanisms and Pathways

The chemical behavior of this compound is characterized by its participation in complex reaction mechanisms, including radical substitutions and molecular rearrangements.

Radical Nucleophilic Substitution (SRN1) Reactions with Organometallic Species

This compound undergoes radical nucleophilic substitution (SRN1) reactions with certain organometallic nucleophiles. The reaction with trimethylstannyl anions (Me3Sn⁻) has been studied in detail, yielding substitution products through an SRN1 mechanism. rsc.orgresearchgate.net The core of the SRN1 mechanism involves a chain cycle of initiation, propagation, and termination steps, proceeding through radical and radical-anion intermediates.

Competition experiments have revealed the relative reactivity of the chlorine atom at different positions on the methyl chlorobenzoate ring towards Me3Sn⁻ ions. The reactivity order is para ≥ ortho >> meta. rsc.orgresearchgate.net Theoretical studies based on the energetic properties of the transition states of the radical anions formed during the reaction have successfully explained this observed reactivity trend. rsc.orgresearchgate.net In these reactions, the stannyl (B1234572) derivatives formed, such as methyl 2-(trimethylstannyl)benzoate, are themselves valuable intermediates for further synthesis, for instance, in Stille cross-coupling reactions. conicet.gov.ar

While SRN1 reactions offer a powerful synthetic route, other organometallic reagents may react differently. For example, the reaction of methyl p-chlorobenzoate with phenylmagnesium chloride (a Grignard reagent) resulted in substitution at the ester group rather than at the halogen-substituted carbon. dtu.dk

Table 2: Relative Reactivity of Methyl Chlorobenzoate Isomers in SRN1 Reactions

| Substrate | Nucleophile | Relative Reactivity | Mechanism |

|---|---|---|---|

| Methyl 4-chlorobenzoate | Me3Sn⁻ | para ≥ ortho | SRN1 |

| This compound | Me3Sn⁻ | ortho | SRN1 |

| Methyl 3-chlorobenzoate (B1228886) | Me3Sn⁻ | meta (much lower) | SRN1 |

Data compiled from studies on the regioselectivity of methyl chlorobenzoate analogues. rsc.orgresearchgate.net

Fries Rearrangement and Acylation Processes involving Chlorobenzoates

The Fries rearrangement is a reaction of a phenolic ester, catalyzed by a Lewis acid, to form a hydroxy aryl ketone. wikipedia.org This reaction involves the migration of an acyl group from the phenolic oxygen to the aryl ring, typically favoring ortho and para substitution. wikipedia.org

In the context of chlorobenzoates, the rearrangement of 3-methylphenyl 2-chlorobenzoate in polyphosphoric acid (PPA) has been investigated. oup.com This process was found to proceed through an intermolecular mechanism, yielding a mixture of hydroxybenzophenone products, including 2'-chloro-2-hydroxy-4-methylbenzophenone. oup.com The study demonstrated that the acylation of m-cresol with 2-chlorobenzoic acid in PPA occurs via an initial esterification to form the chlorobenzoate ester, which then undergoes the Fries rearrangement. oup.com

In addition to the thermal Fries rearrangement, a photochemical variant, the photo-Fries rearrangement, can also occur. wikipedia.org This reaction proceeds through a radical mechanism and has been studied for compounds like p-cresyl p-chlorobenzoate, where CIDNP (Chemically Induced Dynamic Nuclear Polarization) evidence pointed to the involvement of radical pair intermediates derived from singlet excited states. acs.org

Nucleophilic Aromatic Substitution Mechanisms in Derivative Synthesis

The transformation of this compound into various derivatives frequently employs nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is replaced by a nucleophile. The mechanism of these substitutions can vary depending on the nucleophile and reaction conditions.

A prominent mechanism for this compound is the radical nucleophilic substitution, or SRN1 mechanism. researchgate.net This has been observed in reactions with trimethylstannyl anions (Me3Sn⁻). researchgate.net The SRN1 pathway involves a chain reaction initiated by an electron transfer to the aromatic substrate, forming a radical anion. This intermediate then expels the chloride leaving group to form an aryl radical, which subsequently reacts with the nucleophile. Theoretical and experimental studies on the reaction of methyl chlorobenzoate isomers with Me3Sn⁻ ions have elucidated the relative reactivity, showing the order to be para ≥ ortho >> meta. researchgate.net This reactivity pattern is explained by the energetic properties of the transition states of the radical anions formed during the reaction. researchgate.net The presence of the ortho-ester group (-CO₂Me) has an accelerating effect on the fragmentation rate of the radical anion, which is a key step in the SRN1 mechanism. researchgate.net

In addition to the SRN1 pathway, the more common addition-elimination mechanism is also relevant, particularly when strong electron-withdrawing groups are present on the aromatic ring. total-synthesis.comlibretexts.org In this mechanism, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. total-synthesis.comlibretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org The presence of electron-withdrawing groups, such as a nitro group or the ester group itself, is crucial for stabilizing the negative charge of this intermediate. total-synthesis.com The rate-determining step is typically the initial addition of the nucleophile, as it involves the loss of aromaticity. total-synthesis.com In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substitution product. libretexts.org The efficiency of this process is enhanced when activating groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge onto the substituent. total-synthesis.com

Table 1: Comparison of Nucleophilic Aromatic Substitution Mechanisms for this compound

| Feature | SRN1 Mechanism | Addition-Elimination (SNAr) Mechanism |

|---|---|---|

| Initiation | Electron transfer to form a radical anion researchgate.net | Nucleophilic attack on the carbon bearing the leaving group libretexts.org |

| Key Intermediate | Aryl radical researchgate.net | Meisenheimer complex (stabilized carbanion) total-synthesis.comlibretexts.org |

| Role of Substituents | The ortho-ester group accelerates the fragmentation of the radical anion researchgate.net | Electron-withdrawing groups (like the ester) stabilize the Meisenheimer complex, especially when ortho or para to the leaving group total-synthesis.com |

| Rate-Determining Step | Often the fragmentation of the radical anion | Addition of the nucleophile and loss of aromaticity total-synthesis.com |

| Example Nucleophile | Trimethylstannyl anion (Me3Sn⁻) researchgate.net | Methoxide ion (CH₃O⁻) libretexts.org |

Intramolecular Cyclization and Ring Formation Reactions in Related Systems

While this compound itself is a starting material, its derivatives and related compounds, such as 2-chlorobenzoic acid, are pivotal precursors in intramolecular cyclization reactions to form a variety of heterocyclic and polycyclic systems. These reactions are fundamental in synthesizing complex molecules with significant applications.

One prominent application involves the Ullmann condensation, which is used to form diaryl ethers or amines, followed by an intramolecular cyclization step. For instance, 2-chlorobenzoic acid can undergo a copper-catalyzed Ullmann coupling with aminothiazoles. researchgate.net This is followed by an intramolecular cyclization to produce 5H- researchgate.nettotal-synthesis.comthiazolo[2,3-b]quinazolin-5-one derivatives. researchgate.net Similarly, the Ullmann coupling of 2-chlorobenzoic acid with 4-hydroxybenzoic acid, followed by intramolecular electrophilic cyclization, is a pathway to synthesize carboxyxanthones. mdpi.com

Palladium-catalyzed reactions are also employed for intramolecular ring formation. Aldonitrones that have a 2-bromoarylmethyl group on the nitrogen atom can cyclize through an intramolecular C-H functionalization process catalyzed by a palladium complex to yield isoindole N-oxides. chim.it In a different approach, this compound was converted in two steps to 2-(2-chlorophenyl)propene. chim.it This intermediate, after further transformations to an N-arylmethylhydroxylamine, underwent a spontaneous reverse Cope cyclization to form a cyclic hydroxylamine, which is a precursor to isoindole N-oxides. chim.it

Furthermore, intramolecular cyclizations are key in the synthesis of various other heterocyclic systems. For example, triflic anhydride (B1165640) has been used to catalyze the intramolecular cyclization of N-aryl cinnamides to produce 1-azacoumarins. In some cases, oxidative conditions are required for the reaction to proceed smoothly. Research has also demonstrated the synthesis of polycyclic heteroarenes through tandem dual arylations, starting from heterocyclic iodonium (B1229267) salts which can be derived from precursors like 2-chlorobenzoic acid. researchgate.net

Table 2: Examples of Intramolecular Cyclization Reactions in Systems Related to this compound

| Starting Material Precursor | Reaction Type | Catalyst/Reagent | Product Class |

|---|---|---|---|

| 2-Chlorobenzoic Acid | Ullmann Condensation / Intramolecular Cyclization | Copper (Cu) | Thiazoloquinazolinones researchgate.net |

| 2-Chlorobenzoic Acid | Ullmann Coupling / Intramolecular Electrophilic Cyclization | Polyphosphoric Acid | Carboxyxanthones mdpi.com |

| Derivative of this compound | Reverse Cope Cyclization | Spontaneous | Cyclic Hydroxylamines chim.it |

| 2-Bromoarylmethyl-substituted Aldonitrones | Intramolecular C-H Functionalization | Palladium (Pd) catalyst | Isoindole N-oxides chim.it |

| N-Aryl Cinnamides | Intramolecular Cyclization | Triflic Anhydride (Tf₂O) | 1-Azacoumarins |

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Chlorobenzoate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including methyl 2-chlorobenzoate (B514982) and its derivatives. Through various NMR experiments, detailed information about the carbon-hydrogen framework can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons within a molecule. For methyl 2-chlorobenzoate, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic and methyl protons.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic chemical shifts (δ) are observed: a singlet for the methyl protons (–OCH₃) and a series of multiplets for the four protons on the aromatic ring. rsc.org For instance, one observed spectrum showed a doublet of doublets at 7.82 ppm, a multiplet from 7.42 to 7.27 ppm, and a singlet at 3.93 ppm. rsc.org Another report in dimethyl sulfoxide-d6 (DMSO-d₆) noted a doublet at 7.79 ppm, a multiplet spanning 7.61-7.32 ppm, and a singlet at 3.86 ppm. guidechem.com

The specific shifts and coupling patterns of the aromatic protons are influenced by the positions of the chloro and ester substituents on the benzene (B151609) ring.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in DMSO-d₆ |

| Aromatic H | 7.82 (dd, J = 7.7, 1.6 Hz, 1H), 7.42 (dtd, J = 9.7, 8.0, 1.5 Hz, 2H), 7.33 – 7.27 (m, 1H) rsc.org | 7.79 (d, J = 7.6 Hz, 1H), 7.61-7.32 (m, 3H) guidechem.com |

| Methyl (–OCH₃) | 3.93 (s, 3H) rsc.org | 3.86 (s, 3H) guidechem.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the carbonyl carbon, the methyl carbon, and the aromatic carbons.

A representative ¹³C NMR spectrum in CDCl₃ shows the carbonyl carbon at approximately 166.2 ppm, the methyl carbon around 52.7 ppm, and the aromatic carbons in the range of 126.6 to 133.7 ppm. rsc.org The specific chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine atom and the ester group. cdnsciencepub.com Studies on substituted methyl benzoates have shown that the chemical shifts of the carbomethoxyl group and the aromatic ring carbons can provide insights into steric and electronic effects within the molecule. cdnsciencepub.com

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 166.2 rsc.org |

| Aromatic C | 133.7, 132.6, 131.4, 131.1, 130.1, 126.6 rsc.org |

| Methyl (–OCH₃) | 52.7 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and elucidating the connectivity of atoms within a molecule. columbia.edu

The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, this would show correlations between each aromatic proton and its directly attached carbon, as well as the correlation between the methyl protons and the methyl carbon.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for establishing the connectivity across quaternary carbons, such as the carbonyl carbon and the carbon atom bearing the chlorine. For instance, an HMBC spectrum would show a correlation between the methyl protons and the carbonyl carbon, confirming the ester functionality. It would also show correlations between the aromatic protons and neighboring carbons, aiding in the definitive assignment of the substitution pattern on the benzene ring. The analysis of 2D NMR spectra, including HSQC and HMBC, allows for the unambiguous structural assignment of complex derivatives of chlorobenzoates. mdpi.comsemanticscholar.org

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uark.edu It is widely used to confirm the purity and identity of volatile compounds like this compound. avantorsciences.com

In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ion peaks. nih.govnist.gov GC-MS is also a valuable tool for identifying byproducts in chemical reactions, such as dehalogenated species or ester hydrolysis products. The technique has been successfully employed for the determination of various chlorobenzoic acid isomers in environmental samples after their conversion to methyl esters. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. plos.org It allows for the ionization of a compound directly from a solution, often with minimal fragmentation. uni-oldenburg.de

In the context of this compound and its derivatives, ESI-MS can be used to study their ionization behavior and to characterize non-volatile derivatives. For example, in studies of related compounds, ESI-MS has been used to detect the protonated molecule [M+H]⁺. rsc.org This technique is also valuable for investigating reaction mechanisms, as it can be used to detect and characterize reactive intermediates in solution. uni-oldenburg.de High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass measurements, which aids in determining the elemental composition of a molecule. mdpi.commdpi.com

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of a molecule. By measuring the absorption of infrared radiation, a characteristic spectrum is produced that acts as a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a preferred method for obtaining high-quality infrared spectra. In the analysis of this compound and its derivatives, FTIR is used to identify key vibrational frequencies associated with its specific functional groups.

The FTIR spectrum of this compound shows characteristic absorption bands that confirm its structure. The most prominent peaks include the C=O stretching vibration of the ester group, typically found in the region of 1709-1730 cm⁻¹. The C-O stretching vibrations of the ester are also clearly identifiable. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-Cl stretching vibration is observed at lower frequencies.

Studies on related compounds, such as ethyl m-chlorobenzoate and methyl 2,5-dichlorobenzoate (B1240473), provide a comparative basis for assigning these vibrational modes. nih.govscholarsresearchlibrary.com For instance, theoretical calculations using Density Functional Theory (DFT) have been employed to predict the vibrational frequencies of these molecules, showing good agreement with experimental data. nih.govscholarsresearchlibrary.com These computational studies assist in the detailed assignment of vibrational modes based on the total energy distribution. nih.gov

Table 1: Key FTIR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| C=O (Ester) | Stretching | 1709 - 1730 | mdpi.com |

| C-O (Ester) | Stretching | 1247 - 1278 | mdpi.comresearchgate.net |

| Aromatic C=C | Stretching | 1416 - 1590 | mdpi.com |

| Aromatic C-H | Stretching | > 3000 | mdpi.com |

| C-Cl | Stretching | ~762 | researchgate.net |

| Aliphatic C-H | Stretching | 2850 - 2904 | mdpi.com |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the direct analysis of solid or liquid samples without extensive preparation. ATR-IR spectroscopy has been successfully used to characterize this compound and its derivatives. mdpi.comrsc.org

The ATR-IR spectra obtained are generally comparable to those from traditional transmission FTIR. For example, the ATR-IR spectrum of 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate, a derivative of this compound, clearly shows the characteristic C=O stretching at 1709 cm⁻¹ and C-O stretching bands at 1247 cm⁻¹ and 1024 cm⁻¹. mdpi.com The presence of p-substituted phenyl rings in derivatives can be confirmed by a band around 841 cm⁻¹. researchgate.net This technique is particularly useful for analyzing the formation of ester groups and identifying changes in functional groups during chemical reactions. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state structure of a compound.

While a specific crystal structure for this compound itself is not readily found in the searched literature, extensive crystallographic data exists for its parent acid, 2-chlorobenzoic acid, and numerous derivatives. researchgate.netpsu.edu For example, the crystal structure of 2-chlorobenzoic acid reveals that the molecules form dimers through hydrogen bonding between their carboxylic acid groups, creating an infinite ribbon motif. researchgate.net

Studies on derivatives like methyl 2-amino-5-chlorobenzoate and methyl 2-acetamido-5-chlorobenzoate provide valuable insights into how different substituents influence the crystal packing. researchgate.netnih.gov For methyl 2-amino-5-chlorobenzoate, the molecule is nearly planar, and the crystal structure is stabilized by intermolecular N-H···O hydrogen bonds that link the molecules into chains. nih.gov In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate, π–stacking interactions are observed between the aromatic rings of the cation and anion. iucr.org

Table 2: Representative Crystallographic Data for Derivatives of 2-Chlorobenzoic Acid

| Compound | Crystal System | Space Group | Key Structural Features | References |

| Methyl 2-amino-5-chlorobenzoate | Monoclinic | P2₁ | Molecules are nearly planar; intermolecular N-H···O hydrogen bonds form chains. | nih.gov |

| Methyl 2-acetamido-5-chlorbenzoate | Orthorhombic | Ibam | Dihedral angle of 66.9° between aromatic ring and other atoms. | researchgate.net |

| 1-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]pyrrolidinium 2-amino-5-chlorobenzoate | Orthorhombic | P 2₁ 2₁ 2₁ | Components linked by O-H···O and N-H···O hydrogen bonds, generating chains. | iucr.org |

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used for this purpose. tainstruments.comtorontech.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.com This technique is used to determine the thermal stability and decomposition profile of a compound.

For derivatives of this compound, TGA provides information on their decomposition patterns. For example, the thermal decomposition of zinc(II) 2-chlorobenzoate complexes with various bioactive ligands has been studied using TGA. researchgate.net The analysis revealed that the decomposition typically begins with the release of the organic ligands, followed by the decomposition of the 2-chlorobenzoate anion at higher temperatures. researchgate.net In a study of a copper-anchored organic polymer, TGA showed that the material was stable up to 340 °C, after which a gradual decrease in weight was observed. rsc.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is widely used to determine transition temperatures such as melting points, boiling points, and glass transitions, as well as the enthalpy of these transitions.

DSC studies on 2-chlorobenzoic acid, the parent compound of this compound, have been conducted to investigate its solid-liquid phase equilibria in binary mixtures. lew.roresearchgate.net For instance, a study of the binary system of 2-chlorobenzoic acid and salicylic (B10762653) acid showed a simple eutectic behavior, with the eutectic point occurring at a specific composition and temperature. lew.roresearchgate.net The melting point of pure 2-chlorobenzoic acid was determined to be 417.5 K (144.35 °C). lew.ro Such analyses are crucial for understanding the thermodynamic properties and phase behavior of these compounds.

Computational Chemistry and Theoretical Investigations of Methyl 2 Chlorobenzoate Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules. For methyl 2-chlorobenzoate (B514982), these methods have been pivotal in mapping out its reactive behavior, particularly in substitution reactions.

Density Functional Theory (DFT) has been extensively used to investigate the reaction mechanisms involving methyl 2-chlorobenzoate and its analogs. DFT calculations provide detailed information about the geometries, electronic structures, and energies of reactants, intermediates, transition states, and products.

Theoretical studies have explained the observed reactivity of methyl chlorobenzoate isomers in radical nucleophilic substitution (SRN1) reactions. researchgate.netrsc.orgrsc.org For instance, in reactions with trimethylstannyl anions (Me₃Sn⁻), this compound participates in a chain reaction mechanism involving radical and radical anion intermediates. rsc.org The initiation step involves an electron transfer (ET) from the nucleophile to the this compound molecule, forming a radical anion. rsc.org

DFT calculations, often employing functionals like B3LYP, have been used to model the potential energy surfaces for the fragmentation of these radical anions. conicet.gov.ar These studies are critical for understanding reactions like the cobalt-catalyzed methoxycarbonylation of chlorobenzenes, where the key step is the radical anion activation of the aryl halide. nih.gov The calculations help in determining the feasibility of different reaction pathways, such as concerted-dissociative or stepwise mechanisms involving radical anion intermediates. researchgate.net

Theoretical investigations on related compounds, such as 2-chlorobenzoic acid, using DFT and ab-initio Hartree-Fock calculations, have provided fundamental data on molecular structure and vibrational spectra, which are essential for interpreting experimental results and understanding reactivity. researchgate.netresearchgate.net

The analysis of radical anions and their corresponding transition states is fundamental to understanding the regioselectivity and reactivity of this compound in substitution reactions. The SRN1 mechanism is a prominent pathway for this compound. rsc.org

The key steps of the SRN1 mechanism are:

Initiation: Formation of the substrate's radical anion (RA) via electron transfer. rsc.org

Propagation:

Cleavage of the radical anion to form an aryl radical and a chloride ion. rsc.org

The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion. rsc.org

Electron transfer from the newly formed radical anion to a neutral substrate molecule propagates the chain, yielding the substitution product. rsc.org

Theoretical studies have successfully explained the experimental observation that the relative reactivity of the chlorine leaving group in methyl chlorobenzoates towards Me₃Sn⁻ ions follows the order: para ≥ ortho >> meta. researchgate.netrsc.orgrsc.org This trend is rationalized by analyzing the energetic properties and stability of the transition states of the radical anions formed during the reaction. researchgate.netrsc.orgrsc.org The activation energies for the fragmentation of the radical anions, calculated using DFT, reproduce this experimental reactivity trend. rsc.org

In the case of methyl 2,5-dichlorobenzoate (B1240473), theoretical studies explained the observed reactivity with sulfur-centered nucleophiles by considering the geometries, spin densities of the radical anions, and the potential energy surfaces for their dissociation. conicet.gov.ar The fragmentation of the radical anion of dichlorobenzene shows that the C-Cl bond breaking in the ortho-position to a substituent has a lower activation barrier compared to the para-position. nih.gov This phenomenon, known as a positive ortho-effect, has been observed for various substituents and is a key factor in predicting the outcome of these reactions. researchgate.netnih.gov

Table 1: Calculated Properties of 2-Chlorobenzoic Acid using G3(MP2) Theory

| Property | Value |

|---|---|

| G3(MP2) Total Energy at 0 K (Hartree) | -879.355008 |

| G3(MP2) Enthalpy at 298.15 K (Hartree) | -879.346429 |

| Calculated Gaseous Enthalpy of Formation (kJ·mol⁻¹) | -303.9 |

| Experimental Gaseous Enthalpy of Formation (kJ·mol⁻¹) | -303.6 ± 0.6 |

Data sourced from The Journal of Physical Chemistry A. acs.org

Molecular Modeling and Simulation for Reaction Pathway Prediction

Molecular modeling and simulation encompass a range of computational techniques used to predict and analyze the pathways of chemical reactions. For this compound, these methods build upon quantum chemical calculations to provide a dynamic picture of its reactivity.

The prediction of reaction pathways for the biotransformation of related chlorinated compounds, like 2-chlorophenol (B165306), demonstrates the power of these models. In anaerobic sediment communities, proposed pathways include the para-carboxylation of 2-chlorophenol to 3-chloro-4-hydroxybenzoate, followed by dehydroxylation to yield 3-chlorobenzoate (B1228886). nih.gov These predictions are based on identifying transient metabolites and understanding analogous, well-characterized reaction sequences, such as the conversion of phenol (B47542) to benzoate (B1203000). nih.gov

Simulations of reaction mechanisms, such as the aminolysis of methyl benzoate, have been studied using density functional and ab initio methods. researchgate.net These studies determine transition state structures and energies for different possible pathways (e.g., concerted vs. stepwise), revealing that general-base catalysis can significantly lower the activation energy. researchgate.net Such insights are transferable to understanding the reactivity of substituted analogs like this compound.

The potential energy surfaces (PES) for the dissociation of radical anions of methyl dichlorobenzoates have been evaluated to predict product formation. conicet.gov.ar For example, the radical anions derived from methyl 2,5-dichlorobenzoate have a significantly lower activation energy for fragmentation compared to other isomers, which favors the formation of disubstitution products. conicet.gov.ar This type of modeling is crucial for predicting the outcome of complex reactions involving multiple potential reaction sites.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and structure-reactivity relationship studies correlate molecular descriptors with chemical reactivity or biological activity. These models are valuable for predicting the properties of new or untested compounds.

For a series of cholinium carboxylate ionic liquids, including cholinium-2-chlorobenzoate, a QSAR study was performed using DFT. dergipark.org.tr This study calculated various thermophysical and chemical reactivity parameters. The results indicated that adding substituent groups to the benzoate anion increased chemical stability and decreased chemical reactivity in the order of -H > -CH₃ > -OH > -Cl > -F > -NO₂. dergipark.org.tr

Table 2: Calculated QSAR and Reactivity Descriptors for Cholinium-2-Chlorobenzoate

| Descriptor | Definition |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Energy of the outermost electron-containing orbital. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Energy of the first vacant orbital. |

| HOMO-LUMO Gap | Energy difference, indicating chemical reactivity. |

| Ionization Potential | Energy required to remove an electron. |

| Electron Affinity | Energy released when an electron is added. |

| LogP | Octanol-water partition coefficient, indicating hydrophobicity. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. |

Descriptors calculated in QSAR studies of cholinium-2-chlorobenzoate and related aromatic acids. dergipark.org.trresearchgate.netscispace.com

Studies on halogenated benzoic acids have established QSAR models that correlate toxicity with physicochemical properties. researchgate.net For example, the toxicity of these compounds was found to be directly related to their hydrophobicity, as measured by the logarithm of the 1-octanol/water partition coefficient (logKow). researchgate.net Such relationships are crucial for environmental risk assessment.

Recent reviews on structure-reactivity relationships for aromatic molecules have highlighted the use of theoretical quantities like atomic charges and the electrostatic potential at nuclei to describe the ability of molecules to participate in reactions. acs.org These descriptors provide an accurate picture of the reactive sites for processes like electrophilic aromatic substitution. acs.org While specific QSAR models for this compound are not extensively detailed in the provided context, the principles derived from studies on 2-chlorobenzoic acid and other substituted benzoates are directly applicable. researchgate.netscispace.com

Applications and Advanced Research in Organic Synthesis Utilizing Methyl 2 Chlorobenzoate

Role as a Precursor in Heterocyclic Compound Synthesis

The strategic placement of the chloro and ester functional groups on the benzene (B151609) ring makes methyl 2-chlorobenzoate (B514982) an ideal starting material for building various heterocyclic systems, particularly those containing nitrogen and oxygen atoms. The electron-withdrawing nature of both substituents activates the chlorine atom for nucleophilic substitution, while the ester group can be readily transformed into other functionalities like hydrazides or amides, which are pivotal for cyclization reactions.

Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their diverse pharmacological activities. Methyl 2-chlorobenzoate has been effectively utilized in the efficient synthesis of these valuable compounds. A notable methodology involves a copper-catalyzed cascade reaction. In this approach, this compound reacts with various amidine hydrochlorides in the presence of a copper(I) iodide (CuI) catalyst, L-proline as a ligand, and cesium carbonate (Cs2CO3) as a base. This one-pot synthesis proceeds with high efficiency to yield a range of substituted quinazolinones.

This method is highly effective, providing excellent yields for various derivatives. For instance, the reaction with acetamidine (B91507) hydrochloride produces 2-methyl-3H-quinazolin-4-one in 90% yield, while using butyramidine hydrochloride leads to 2-propyl-3H-quinazolin-4-one with a 77% yield rsc.org. The reaction with benzamidine (B55565) hydrochloride similarly affords 2-phenyl-3H-quinazolin-4-one in a high yield of 86% rsc.org. This copper-catalyzed approach represents a significant advancement, offering a practical and efficient route to these important heterocycles from readily available starting materials rsc.org.

Table 1: Synthesis of Quinazolinone Derivatives from this compound Data sourced from The Royal Society of Chemistry, 2008 rsc.org

| Amidine Reagent | Product | Catalyst System | Yield |

|---|---|---|---|

| Acetamidine hydrochloride | 2-Methyl-3H-quinazolin-4-one | CuI, L-proline, Cs2CO3 | 90% |

| Butyramidine hydrochloride | 2-Propyl-3H-quinazolin-4-one | CuI, L-proline, Cs2CO3 | 77% |

| Benzamidine hydrochloride | 2-Phenyl-3H-quinazolin-4-one | CuI, L-proline, Cs2CO3 | 86% |

The 1,3,4-oxadiazole (B1194373) ring is another privileged scaffold in medicinal chemistry. This compound serves as a confirmed starting material for the synthesis of derivatives containing this heterocycle. The synthetic pathway typically begins with the conversion of the methyl ester to a hydrazide. For example, this compound is first reacted with hydrazine (B178648) hydrate (B1144303) to form 2-chlorobenzohydrazide (B188563). This key intermediate is then cyclized with a suitable one-carbon source, such as a carboxylic acid derivative, to construct the oxadiazole ring.

This strategy has been employed to create a series of 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine, where this compound was the initial precursor Current time information in Bangalore, IN.. The resulting compounds were investigated for their potential antimicrobial properties Current time information in Bangalore, IN.. This multi-step synthesis highlights the role of this compound in providing the foundational 2-chlorophenyl moiety for these complex heterocyclic targets Current time information in Bangalore, IN.nih.gov.

The utility of this compound extends to the synthesis of other, more complex heterocyclic systems. A notable example is its use in the preparation of isoindole N-oxides. The synthesis begins by transforming this compound into 2-(2-chlorophenyl)propene. Subsequent steps involving chlorine-magnesium exchange, reaction with DMF to form an aldehyde, conversion to an oxime, and reduction yield an N-arylmethylhydroxylamine. This intermediate undergoes a spontaneous reverse Cope cyclization and is then oxidized to the final isoindole N-oxide structure.

Furthermore, while not forming the heterocyclic ring itself, the this compound unit has been incorporated into advanced materials. In one study, it was attached to a triazole-functionalized silsesquioxane cage via a copper-catalyzed "click reaction" to create a nanostructured composite, demonstrating its utility in materials science applications nih.gov.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role as a direct precursor to heterocycles, this compound functions as a critical intermediate in the synthesis of larger, more complex organic molecules, including those with significant biological activity. ontosight.aifengchengroup.comcphi-online.com Its defined structure allows for precise carbon-carbon bond formations, making it a valuable building block in multi-step synthetic campaigns.

A significant example of its application is in the synthesis of Alvocidib (formerly known as flavopiridol), a potent inhibitor of cyclin-dependent kinases that has been investigated as an anti-cancer agent. In a key step of the synthesis, this compound undergoes a Claisen condensation with a complex N-methyl-4-piperidone derivative. This reaction forms a crucial β-diketone intermediate. The subsequent acid-catalyzed intramolecular cyclization of this intermediate, involving the addition of a phenolic oxygen to the enone system, constructs the pyran ring of the final benzopyran core of Alvocidib research-solution.com. This specific and strategic use of this compound showcases its importance in assembling the intricate architecture of pharmaceutically relevant molecules.

Development of New Synthetic Methodologies Involving this compound

The unique reactivity of this compound has made it a valuable substrate for developing and studying new synthetic methodologies in organic chemistry. These new methods often aim to improve efficiency, selectivity, and scalability for the synthesis of important chemical entities.

One of the most significant areas of development is the use of copper-catalyzed reactions. As detailed in the synthesis of quinazolinones (Section 5.1.1), efficient copper-catalyzed cascade reactions have been developed using this compound as a substrate rsc.org. These methods are advantageous due to the lower cost and toxicity of copper compared to other transition metals like palladium, making them more practical for large-scale synthesis nih.govresearchgate.net.

The compound has also been central to mechanistic studies that underpin new synthetic strategies. Research into the radical nucleophilic substitution (SRN1) mechanism has used methyl chlorobenzoate isomers to study the regioselectivity of reactions with nucleophiles like trimethylstannyl anions (Me3Sn⁻) researchgate.net. These studies, which probe the energetic properties of the intermediate radical anions, are crucial for understanding and predicting the outcomes of radical reactions and for designing new C-C bond-forming methods researchgate.net. Additionally, photostimulated SRN1 reactions using the parent 2-chlorobenzoic acid have been developed to synthesize valuable phosphine (B1218219) ligands, further highlighting the methodological importance of this structural class semanticscholar.org.

Explorations in Medicinal Chemistry and Pharmaceutical Research of Methyl 2 Chlorobenzoate Derivatives

Design and Synthesis of Pharmacologically Active Derivatives

The design of pharmacologically active derivatives of methyl 2-chlorobenzoate (B514982) often involves the strategic modification of its core structure to interact with specific biological targets. Medicinal chemists utilize this scaffold to introduce various pharmacophores, which are molecular features responsible for a drug's pharmacological activity. The synthesis of these derivatives typically begins with the esterification of 2-chlorobenzoic acid with methanol (B129727). ontosight.ai From this starting point, a multitude of synthetic routes can be employed.

One common strategy involves the derivatization of the ester group. For instance, methyl 2-chlorobenzoate can be converted to 2-chlorobenzohydrazide (B188563), which serves as a key intermediate for synthesizing various heterocyclic compounds like quinazolinones. chemicalbook.com Another approach focuses on nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by other functional groups. brieflands.com

For example, new derivatives of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole have been synthesized with the aim of creating agonists for benzodiazepine (B76468) receptors. brieflands.com The synthesis started with the esterification of 2-(2-chlorophenoxy)benzoic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the key hydrazide intermediate. brieflands.com This intermediate was then cyclized to form the desired oxadiazole ring system. brieflands.com

In another study, a series of novel 4-chloro-2-mercaptobenzenesulfonamides were synthesized. The process involved reacting N-(benzenesulfonyl)cyanamide potassium salts with various nucleophiles, including methyl 2-aminobenzoate, to yield cyclized products with potential antibacterial activity. tandfonline.com

The synthesis of acridone (B373769) derivatives, which have shown anti-tumor activities, can be achieved through the Ullmann condensation of 2-chlorobenzoic acids with aniline (B41778) derivatives. ajol.infonih.gov These examples underscore the versatility of this compound as a starting material for generating a wide range of pharmacologically relevant molecules.

Role as a Key Pharmaceutical Intermediate

The utility of this compound extends beyond being a mere scaffold; it is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds and other commercially important chemicals. ontosight.aifengchengroup.comguidechem.com

Precursors for Drug Development and Research

This compound and its immediate derivatives are fundamental precursors in the development of a wide array of therapeutic agents. ontosight.aifengchengroup.com For instance, methyl 2-amino-5-chlorobenzoate, a derivative of this compound, is a crucial intermediate in the synthesis of quinazolinones, a class of compounds with diverse biological activities. nih.gov Quinazolinones are known to exhibit a range of pharmacological effects, including anticonvulsant and antitumor properties. nih.govjst.go.jp

The synthesis of novel 2-(4-aminophenyl)benzothiazole derivatives, which have demonstrated significant antitumor activity, also utilizes derivatives of 2-chlorobenzoic acid. tandfonline.com Furthermore, the development of new oxazolo[4,5-c]quinolin-4-one derivatives as potential receptor modulators has involved the use of precursors derived from chlorobenzoic acids. researchgate.net The ability to readily modify the structure of this compound makes it an invaluable tool for generating compound libraries for high-throughput screening in drug discovery programs.

Intermediate in Herbicide Synthesis (e.g., Cloransulam-methyl)

Beyond pharmaceuticals, this compound plays a role in the agrochemical industry. A key derivative, 2-amino-3-chlorobenzoic acid methyl ester, serves as an intermediate in the synthesis of cloransulam-methyl. chemicalbook.comtradeindia.com Cloransulam-methyl is a triazolopyrimidine sulfonanilide herbicide used to control broadleaf weeds in crops like soybeans. chemicalbook.comwikipedia.org It functions by inhibiting acetolactate synthase (ALS), an enzyme essential for the synthesis of certain amino acids in plants. chemicalbook.comwikipedia.org The synthesis of this complex herbicide highlights the industrial importance of intermediates derived from this compound.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potential.

In the development of acridone derivatives as cytotoxic agents, SAR studies revealed that 1-hydroxy-9-acridones were more potent against human leukemic HL-60 cells than their 1-methoxy counterparts. ajol.infonih.gov This suggests that the presence of a hydroxyl group at a specific position is crucial for antitumor activity. Further modifications to the glyfoline (B1233050) nucleus, an acridone alkaloid, showed that replacing the N-methyl group with either an NH or a larger N-dialkylaminoethyl group led to a significant decrease or complete loss of cytotoxicity. nih.gov

Similarly, in the design of dihydropyridone derivatives as androgen receptor modulators, SAR studies guided the replacement of a carboxyphenyl group with a less polar cinnamyl group and the introduction of various esters at another position to enhance activity. nih.gov For a series of synthetic benzoic acid derivatives investigated for anti-sickling properties, it was determined that strong electron-donating groups on the benzene (B151609) ring, coupled with moderate lipophilicity, were key features for potent activity. These studies exemplify how systematic structural modifications of the this compound framework can lead to the identification of more potent and selective drug candidates.

Investigation of Biological Activities of Derivatives (e.g., Antimicrobial, Antitumor)

Derivatives of this compound have been extensively investigated for a range of biological activities, with antimicrobial and antitumor effects being particularly prominent.

Antimicrobial Activity:

Numerous studies have demonstrated the antimicrobial potential of compounds derived from 2-chlorobenzoic acid. nih.govresearchgate.netresearchgate.net For instance, synthesized 2-chlorobenzoic acid derivatives have shown greater antibacterial activity against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria. nih.govresearchgate.net Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their ester counterparts. nih.govresearchgate.net

In another study, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were synthesized and screened for their antibacterial activity, with some compounds showing promising activity against anaerobic Gram-positive bacteria. tandfonline.com The synthesis of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones, starting from this compound, also yielded compounds with notable antimicrobial activity, particularly those containing bromo and iodo substitutions. nih.gov

Antitumor Activity:

The quest for novel anticancer agents has led to the exploration of various this compound derivatives. Acridone derivatives synthesized from 2-chlorobenzoic acids have shown significant anti-cancer activities. ajol.info Specifically, certain 1-hydroxy-9-acridones demonstrated potent activity against the growth of human leukemic HL-60 cells. ajol.infonih.gov

Furthermore, three new derivatives of a complex thiazolidinone-substituted 2-chlorobenzoic acid were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines, including HCT-116, HeLa, and MCF-7. preprints.org The synthesis of petasin-like derivatives has also yielded compounds with selective antiproliferative activities against certain tumor cells. scirp.org These findings highlight the potential of the this compound scaffold in the development of new and effective antitumor agents.

Environmental Fate and Degradation Studies of Methyl 2 Chlorobenzoate

Biodegradation Pathways and Microbial Transformation in Environmental Systems

The biodegradation of methyl 2-chlorobenzoate (B514982) in environmental systems is primarily initiated by microbial action. A critical first step is the hydrolysis of the ester bond, a reaction that can be carried out by certain soil bacteria.

Initial Hydrolysis: A bacterial strain identified as Burkholderia cepacia, isolated from soil, has demonstrated the ability to hydrolyze the ester bond of substituted chlorobenzoic esters. oup.comoup.com This process transforms methyl 2-chlorobenzoate into 2-chlorobenzoic acid (2-CBA) and methanol (B129727). oup.comoup.com While the isolated Burkholderia cepacia strain could not metabolize the resulting chlorobenzoic acid products, this initial hydrolysis is a key step, as 2-CBA is a well-studied substrate for further microbial degradation. oup.comoup.com For some pesticides with a methyl ester group, this hydrolysis is a known degradation pathway in soil. oup.comoup.com

Degradation of 2-Chlorobenzoic Acid (2-CBA): Once formed, 2-CBA can be mineralized by various microorganisms under both aerobic and anaerobic conditions. academicjournals.org

Aerobic Degradation: Under aerobic conditions, the degradation of 2-CBA is typically initiated by a dioxygenase enzyme. jbarbiomed.comnih.gov Pseudomonas aeruginosa strain JB2, for instance, degrades 2-chlorobenzoate via 3-chlorocatechol. nih.gov Similarly, Pseudomonas cepacia 2CBS converts 2-chlorobenzoate to catechol, which is then primarily degraded via a meta-cleavage pathway. nih.gov The enzyme 2-chlorobenzoate-1,2-dioxygenase catalyzes this initial conversion. nih.govresearchgate.net In a study with Aeromonas hydrophila, which utilizes 2-CBA as a carbon and energy source, only 1,2-dioxygenase activity was detected, suggesting an ortho-cleavage pathway for the aromatic ring. jbarbiomed.comresearchgate.net The degradation often proceeds through the formation of chlorocatechols, which are central intermediates in the catabolic pathways. nih.gov However, the degradation of substituted catechols can sometimes lead to the formation of dead-end metabolites, such as methylmuconolactones from the ortho-cleavage of methyl-substituted catechols. jbarbiomed.comjbarbiomed.com

Anaerobic Degradation: In anaerobic environments, the primary initial step in 2-CBA degradation is reductive dechlorination to benzoate (B1203000), which is then further degraded. researchgate.netnih.gov This process has been observed in several methanogenic consortia. nih.gov These consortia were highly specific, dehalogenating the substrate exclusively at the ortho position. nih.gov

The rate of biodegradation of chlorobenzoates can be influenced by the specific microbial populations present and various environmental conditions. jbarbiomed.com One study demonstrated varying initial degradation rates for different chlorobenzoic acid isomers by Aeromonas hydrophila. jbarbiomed.comresearchgate.net

**Table 1: Initial Biodegradation Rates of Chlorobenzoic Acids by *Aeromonas hydrophila***

This table summarizes the initial degradation rates of different chlorobenzoic acid compounds when used as a carbon and energy source by the bacterium Aeromonas hydrophila. The data is derived from studies monitoring substrate depletion and chloride release. jbarbiomed.comresearchgate.net

| Compound | Initial Degradation Rate (µM/hr) | Reference |

|---|---|---|

| 2-Chlorobenzoic Acid (2-CBA) | 41 | jbarbiomed.comresearchgate.net |

| 3-Chlorobenzoic Acid (3-CBA) | 65 | jbarbiomed.comresearchgate.net |

| 4-Chlorobenzoic Acid (4-CBA) | 5 | jbarbiomed.comresearchgate.net |

| 3,4-Dichlorobenzoic Acid (3,4-DCBA) | 15.5 | jbarbiomed.comresearchgate.net |

Photochemical Degradation Processes and Half-Life Determination

There is a notable lack of specific data on the photochemical degradation and environmental half-life of this compound. Safety Data Sheets for the compound consistently report that no information is available for its persistence and degradability. thermofisher.comfishersci.ie

However, studies on related compounds provide some context. The rate constant for the vapor-phase reaction of p-chlorobenzoic acid with photochemically-produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of about 10 days. nih.gov This information pertains to the para-isomer of the carboxylic acid, not the ortho-isomer of the methyl ester, and may not be representative.

Abiotic degradation through chemical hydrolysis is another potential pathway. A study on several substituted methyl benzoates demonstrated that hydrolysis rates can be correlated with molecular structure and estimated for various environmental temperatures and pH levels. oieau.fr For the unsubstituted methyl benzoate, the estimated half-life at pH 8 and 10°C is 1.8 years, indicating that chemical hydrolysis can be a slow process. oieau.fr The presence of electron-withdrawing or -releasing groups on the aromatic ring can significantly alter this rate. oieau.fr Without specific experimental data for this compound, its photochemical fate remains an area requiring further investigation.

Persistence and Environmental Mobility in Various Media

The persistence and mobility of this compound in the environment are poorly characterized, with most official safety documents reporting a lack of data.

Table 2: Summary of Environmental Fate Data from Safety Data Sheets for this compound

This table compiles information regarding the environmental fate of this compound as reported in various Safety Data Sheets (SDS). A consistent finding is the absence of specific experimental data.

| Environmental Fate Parameter | Reported Information | Reference |

|---|---|---|

| Persistence and Degradability | No information available / No data available | thermofisher.comfishersci.ie |

| Bioaccumulative Potential | No information available / No data available | thermofisher.comfishersci.ie |

| Mobility in Soil | No information available / No data available | thermofisher.comfishersci.ie |

| Ecotoxicity | Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants. Do not flush into surface water or sanitary sewer system. | thermofisher.comfishersci.ie |

Environmental Mobility: Data on the mobility of this compound in soil, water, and air are not available. thermofisher.comfishersci.ie Its mobility will be governed by its physical-chemical properties such as water solubility, vapor pressure, and its tendency to adsorb to soil organic matter (Koc). Without this information, predicting its transport and partitioning between different environmental media is not possible. The general advice in safety literature is to prevent the substance from entering soil, subsoil, surface water, or drains, implying a potential for mobility and contamination. biosynth.com

Implications for Environmental Remediation and Pollution Control Research

The available data on the environmental fate of this compound, though incomplete, have significant implications for remediation and pollution control.

The primary biodegradation pathway appears to involve an initial hydrolysis to 2-chlorobenzoic acid (2-CBA), followed by the degradation of 2-CBA itself. oup.comoup.com This makes the extensive body of research on the bioremediation of 2-CBA highly relevant. Remediation strategies could focus on bioaugmentation with microbial strains known to degrade 2-CBA, such as species of Pseudomonas or Aeromonas. jbarbiomed.comnih.gov However, the success of such strategies would depend on the initial hydrolysis step, which could be a rate-limiting factor. oup.comoup.comnih.gov

The potential for cometabolism, where the degradation of the target compound is facilitated by the presence of another growth substrate, is also a relevant consideration. academicjournals.org For example, Rhodococcus erythropolis was shown to degrade 2-chlorobenzoate only in the presence of glucose as a growth substrate. academicjournals.org This highlights the complexity of microbial degradation in natural systems.

A significant challenge for pollution control is the potential formation of persistent or toxic intermediates. The ortho-cleavage of substituted catechols can sometimes result in dead-end metabolites. jbarbiomed.comjbarbiomed.com Furthermore, under certain conditions, the transformation of one chlorinated compound can lead to another that is also persistent, as seen in the conversion of 2-chlorophenol (B165306) to the more persistent 3-chlorobenzoate (B1228886) by a methanogenic community. nih.gov

The most critical implication for future research is the significant gap in the data. There is a clear need for studies on the photochemical degradation, environmental half-life, mobility, and bioaccumulation potential of this compound to conduct a comprehensive environmental risk assessment.

常见问题

Q. What are the standard synthetic routes for methyl 2-chlorobenzoate, and how are reaction conditions optimized?

this compound is commonly synthesized via esterification of 2-chlorobenzoyl chloride with methanol. A catalytic approach using SBA-Pr-NH₂ (a mesoporous silica-based nano basic catalyst) improves yield and reaction efficiency under mild conditions . Alternative methods include condensation with propargyl alcohol to form intermediates like prop-2-ynyl 2-chlorobenzoate, which are used in click chemistry for advanced materials . Key parameters to optimize include temperature (ambient to reflux), catalyst loading, and solvent selection (e.g., diglyme for reductions with NaBH₄) .

Q. How is this compound characterized for purity and structural confirmation?

Characterization typically involves:

- GC-MS/HPLC : To assess purity (>97% by HPLC) .

- NMR (¹H/¹³C) : To confirm esterification and substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1270 cm⁻¹ (C-O ester linkage) .

- Melting point : 233–235°C (pure crystalline form) .

Q. What safety protocols are critical when handling this compound in the lab?

- Use engineering controls (fume hoods) to limit airborne exposure .

- Wear PPE (gloves, goggles) due to irritant properties (Risk Code: R36/37/38) .

- Store at 0–6°C in sealed containers to prevent degradation .

- Implement emergency showers/eye wash stations .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound, and how are these pathways validated experimentally?

The 2-chlorobenzoate degradation pathway involves two key enzymes:

- EC 1.14.12.24 (2-chlorobenzoate 1,2-dioxygenase) and EC 1.13.11.2 (catechol 1,2-dioxygenase), identified via metagenomic analysis and MS/MS protein sequencing .

- Burkholderia cepacia 2CBS utilizes a FAD-dependent multicomponent enzyme system for substrate oxidation, preferring 2-halobenzoates in the order F > Cl > Br > I .

- Validation methods include enzyme activity assays, isotopic labeling, and pathway reconstruction using tools like PathVisio .

Q. How does this compound function in the synthesis of nanostructured composites?

this compound serves as a propargyl-containing moiety in click reactions. For example:

- Octasilsesquioxane composites : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between azide-functionalized silsesquioxane and prop-2-ynyl 2-chlorobenzoate .

- Applications include porous materials for catalysis or drug delivery, characterized by TEM, BET surface area analysis, and XRD .

Q. What contradictions exist in reported physicochemical properties of this compound, and how are they resolved?

- Boiling point : Discrepancies between 86–88°C (under reduced pressure) and 225.4±13.0°C (ambient pressure) arise from measurement conditions. Researchers should specify pressure and purity (>97%) in reports .

- Density : Reported as 1.191 g/cm³ and 1.2±0.1 g/cm³ ; calibrate instruments with certified reference standards to ensure accuracy.

Q. What role does this compound play in synthesizing bioactive heterocycles?

It acts as a precursor for:

- Quinazolinones : Via condensation with hydrazides, followed by cyclization .

- Triazole derivatives : Through Huisgen cycloaddition, enabling antimicrobial or anticancer activity studies .

- Methodological optimization includes solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., Pd/C for hydrogenation steps) .

Methodological Recommendations